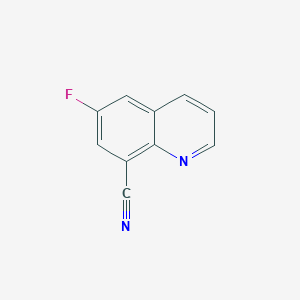
6-Fluoroquinoline-8-carbonitrile
Vue d'ensemble
Description
6-Fluoroquinoline-8-carbonitrile is a chemical compound with the CAS Number: 1368394-42-6 . It has a molecular weight of 172.16 and its molecular formula is C10H5FN2 . It is a solid substance and is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of numerous research studies . Various methods have been employed, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C10H5FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H . The Inchi Key is JRMBUELLJPLSTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry room at normal temperature . The compound has a molecular weight of 172.16 and its molecular formula is C10H5FN2 .Applications De Recherche Scientifique
Chemosensors for Metal Ion Recognition
A study explored the use of chemosensors, including derivatives of quinoline carbonitrile, for identifying toxic Pd2+ ions. These compounds demonstrated selective recognition with a low detection limit, observed through fluorescence turn-off performances. Their stability and sensing abilities were further supported by quantum chemical calculations (Shally et al., 2020).
Inhibition of Tumor Progression Loci-2 (Tpl2) Kinase
Another research focused on 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles, which inhibit Tpl2 kinase, a key player in tumor necrosis factor-alpha (TNF-alpha) production. These compounds showed high selectivity and effectiveness against TNF-alpha, suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis (Green et al., 2007).
Antimicrobial Properties
A study synthesized 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives and evaluated their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities against various pathogens, including Streptococcus pneumoniae and Escherichia coli (Shah & Raj, 2015).
Cancer Therapy Applications
In cancer research, 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives were developed as irreversible inhibitors of EGFR and HER-2 kinases. These compounds showed promising results in phase I clinical trials for cancer treatment, indicating their potential as therapeutic agents (Wissner et al., 2003).
Safety and Hazards
The safety information for 6-Fluoroquinoline-8-carbonitrile includes several hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Mécanisme D'action
Target of Action
The primary targets of 6-Fluoroquinoline-8-carbonitrile, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The biochemical pathways affected by this compound involve the interruption of DNA synthesis and the downstream effects of this interruption. The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Pharmacokinetics
Fluoroquinolones, in general, are known for their excellent tissue penetration, which contributes to their potent antimicrobial activity
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication. By blocking DNA synthesis, the compound prevents bacteria from reproducing and repairing their DNA, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be at room temperature, and it should be sealed in dry conditions
Propriétés
IUPAC Name |
6-fluoroquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMBUELLJPLSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856974 | |
| Record name | 6-Fluoroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368394-42-6 | |
| Record name | 6-Fluoroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



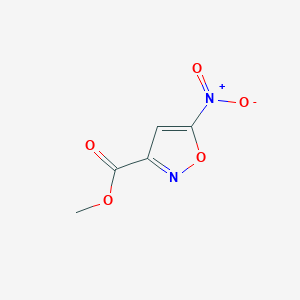
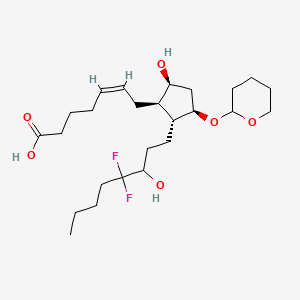
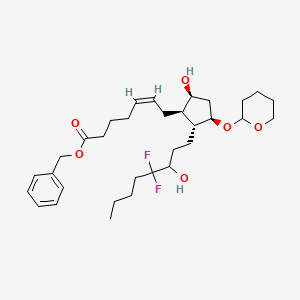
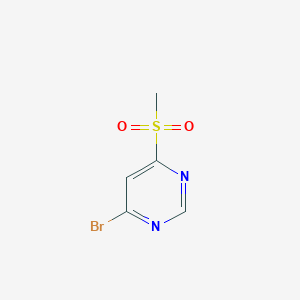
![Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B3236341.png)

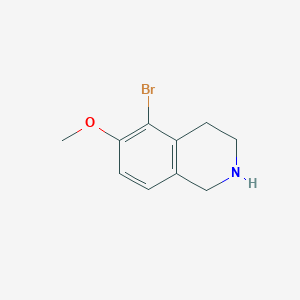

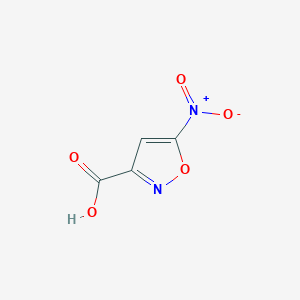



![6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3236413.png)
